

Physical and chemical properties of 5-Nitroso-1,3-benzodioxole

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Compound of Interest

Compound Name: 5-Nitroso-1,3-benzodioxole

Cat. No.: B114606

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An In-depth Technical Guide to 5-Nitroso-1,3-benzodioxole

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **5-Nitroso-1,3-benzodioxole**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document details the compound's characteristics, synthesis, and spectral analysis, and discusses its potential biological significance.

Physical and Chemical Properties

5-Nitroso-1,3-benzodioxole, a derivative of benzodioxole, possesses distinct physical and chemical characteristics that are crucial for its application in research and synthesis. The compound's properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference |
|-------------------|---|--------------------|
| Molecular Formula | C ₇ H ₅ NO ₄ | [1][2][3][4][5][6] |
| Molecular Weight | 167.12 g/mol | [3][4][7] |
| Melting Point | 146-150 °C | [1][8] |
| CAS Number | 2620-44-2 | [3][4][5] |
| Appearance | Yellow solid | [7] |

Thermochemical and Calculated Properties

| Property | Value | Unit | Source |
|--|--------------|--------|--------|
| Enthalpy of Fusion | 28.20 | kJ/mol | [3] |
| Enthalpy of Sublimation | 97.40 ± 2.20 | kJ/mol | [3] |
| Normal Boiling Point (Joback Method) | 613.35 | K | [3] |
| LogP (Crippen Method) | 1.323 | [3] | |
| Water Solubility (log10ws, Crippen Method) | -2.33 | mol/l | [3] |

Synthesis Protocols

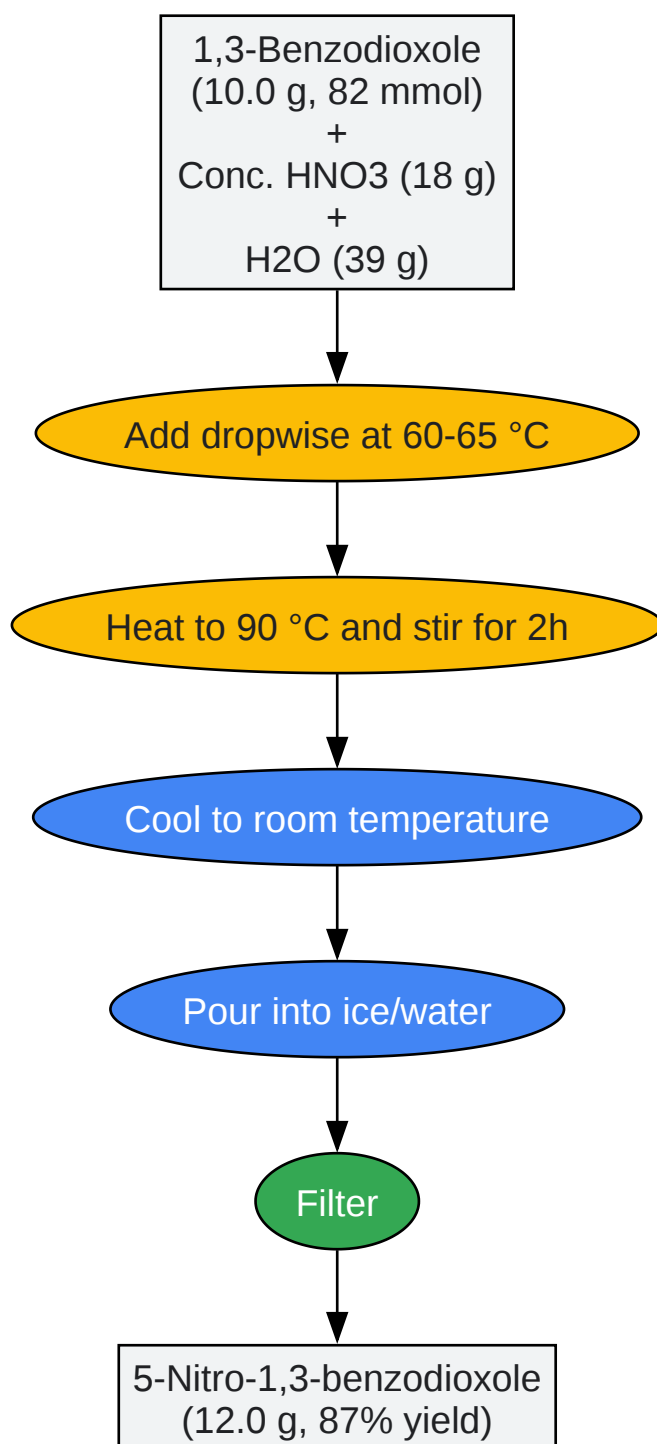
Two primary methods for the synthesis of 5-Nitro-1,3-benzodioxole are documented, both involving the nitration of 1,3-benzodioxole.

Synthesis via Nitration in Aqueous Nitric Acid

This protocol outlines the synthesis of 5-Nitro-1,3-benzodioxole using concentrated nitric acid in an aqueous solution.

Experimental Protocol:

- 1,3-Benzodioxole (10.0 g, 82 mmol) is added dropwise to a solution of concentrated nitric acid (65%-68%, 18 g) in water (39 g) at a temperature of 60-65 °C.[7]
- The reaction mixture is then heated to 90 °C and stirred for 2 hours at this temperature.[7]
- After stirring, the mixture is cooled to room temperature.
- The cooled mixture is poured into ice/water, which causes the product to precipitate.
- The precipitate is collected by filtration to yield 5-nitrobenzo[d][7][9]dioxole as a yellow solid (12.0 g, 87% yield).[7]



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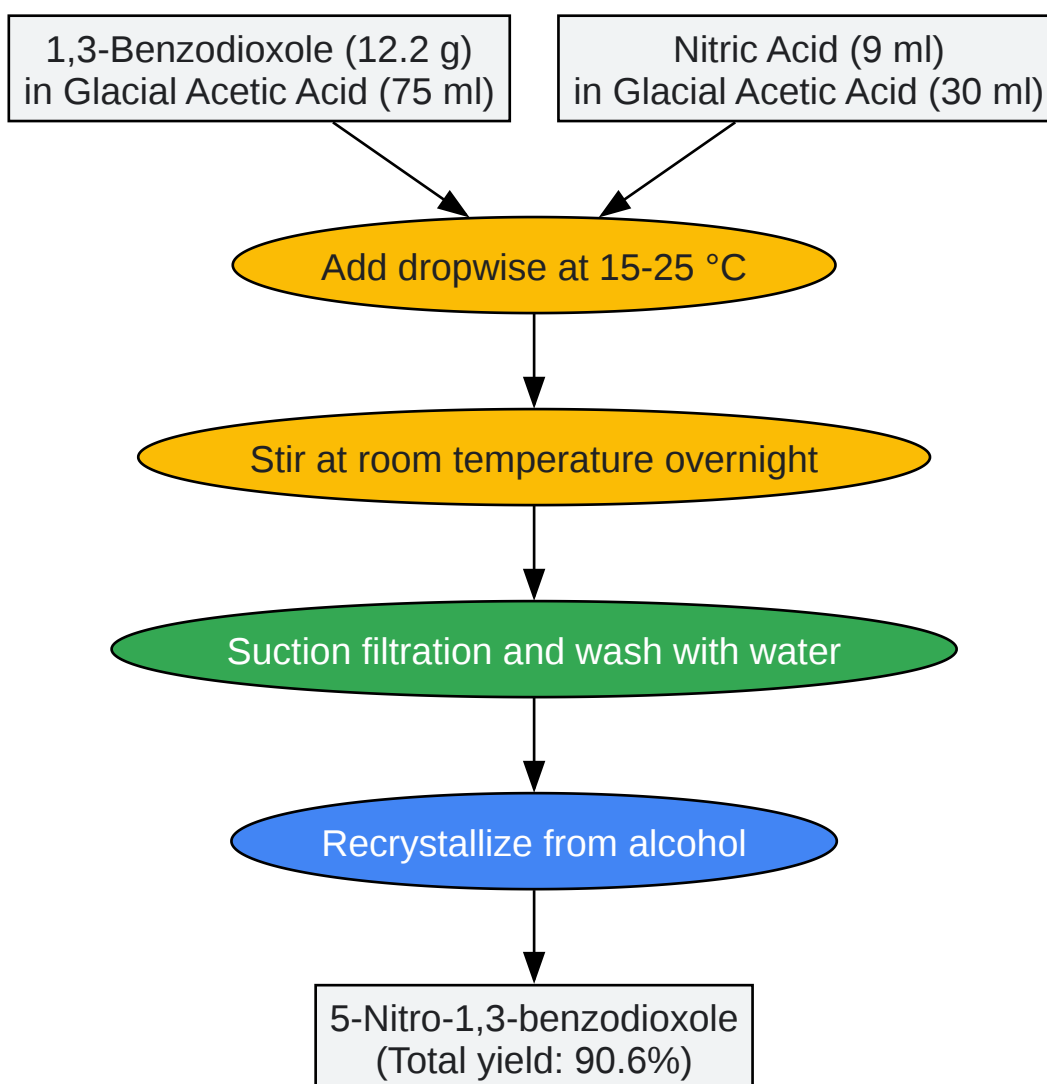
Synthesis of 5-Nitro-1,3-benzodioxole via Aqueous Nitration.

Synthesis via Nitration in Glacial Acetic Acid

This alternative method utilizes glacial acetic acid as the solvent for the nitration reaction.

Experimental Protocol:

- 1,3-Benzodioxole (12.2 g) is dissolved in 75 ml of glacial acetic acid in a 250 ml sulfonation flask equipped with a stirrer, thermometer, and dropping funnel.[8]
- A solution of nitric acid (d=1.4, 9 ml) in 30 ml of glacial acetic acid is added dropwise to the flask, maintaining the reaction temperature between 15-25 °C.[8]
- The mixture is stirred at room temperature overnight, allowing for the precipitation of the product.[8]
- The precipitated crystals are collected by suction filtration and washed with water.
- The crude product is recrystallized from alcohol to yield pure 5-nitro-1,3-benzodioxole (14.0 g, with an additional 2.0 g from the mother liquor, totaling a 90.6% yield).[8]



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Synthesis of 5-Nitro-1,3-benzodioxole in Glacial Acetic Acid.

Spectral Analysis

Vibrational spectroscopy provides insight into the molecular structure of 5-Nitro-1,3-benzodioxole.

Fourier-Transform Infrared (FTIR) and FT-Raman Spectroscopy

The vibrational modes of 5-Nitro-1,3-benzodioxole have been characterized by both experimental and theoretical methods.

Experimental Protocol:

- **FT-IR Spectroscopy:** The FT-IR spectrum was recorded on a DR/Jasco FT-IR 6300 spectrometer. The sample was prepared in KBr pellets. The spectrum was obtained with 16 scans at a resolution of 2 cm^{-1} .[\[10\]](#)
- **FT-Raman Spectroscopy:** The FT-Raman spectrum was obtained on a BRUKER RFS 100/S instrument. A Nd:YAG laser with an excitation wavelength of 1064 nm and a maximal power of 150 mW was used. One thousand scans were accumulated over a total registration time of about 30 minutes.[\[10\]](#)

Key Vibrational Frequencies (cm^{-1}):

| Vibrational Mode | Theoretical (DFT) | Experimental (IR) | Experimental (Raman) |
|----------------------------------|-------------------|-------------------|----------------------|
| Asymmetric NO_2 Stretch | 1596 | 1609 | - |
| Symmetric NO_2 Stretch | 1427 | 1437 | 1430 |
| CH_2 Scissoring | 1474 | 1489 | - |
| CH_2 Wagging | 1372 | - | 1378 |
| C-O-C Asymmetric Stretch | 1224, 1160 | 1171 | - |
| C-O-C Symmetric Stretch | 1046, 1027 | 1066, 1036 | 1051, 1028 |
| CH_2 Twisting | 1100 | 1115 | - |
| CH_2 Rocking | 907 | - | - |

Biological Activity and Signaling Pathways

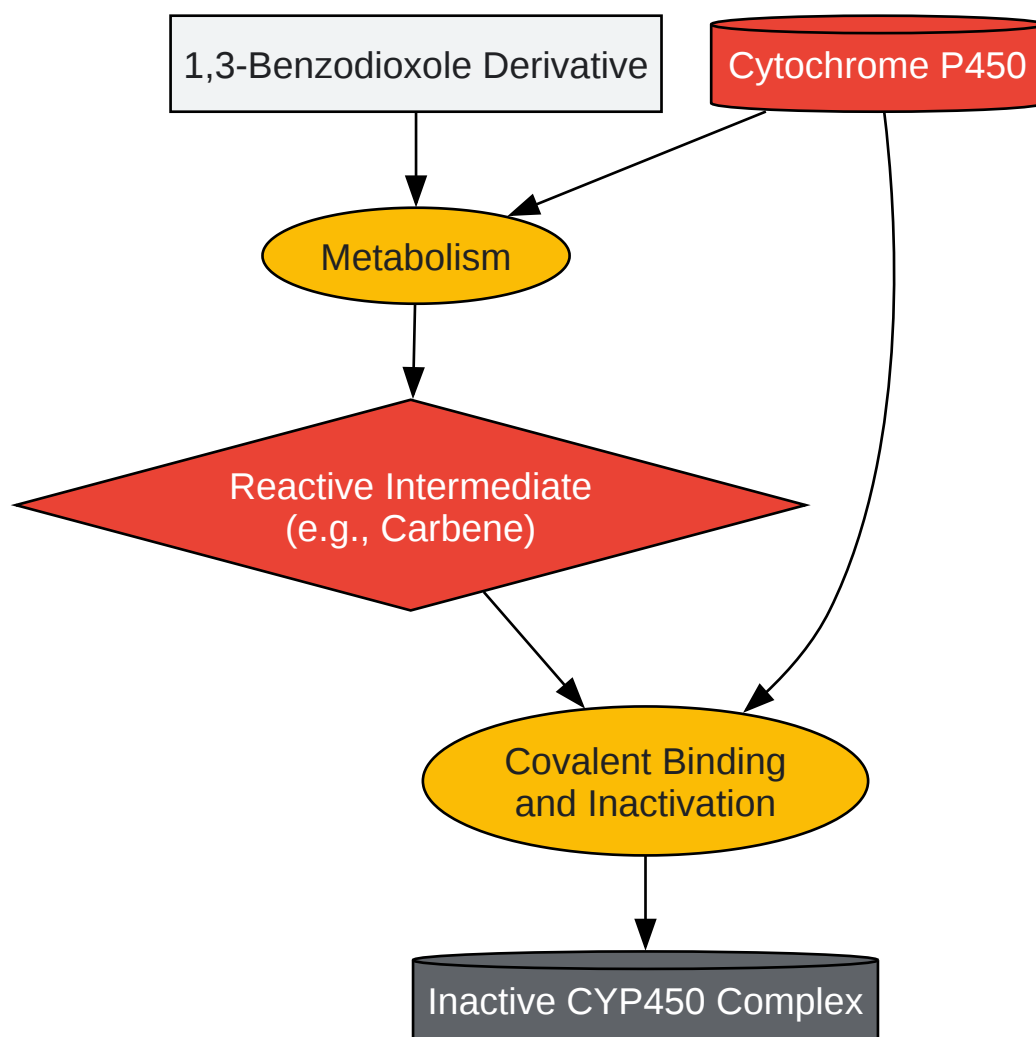
While specific signaling pathways for **5-Nitroso-1,3-benzodioxole** are not extensively documented, the broader class of 1,3-benzodioxole derivatives is known for significant

biological activities, including anti-tumor and anti-hyperlipidemia effects.[11] A prominent mechanism of action for many 1,3-benzodioxole compounds is the inhibition of cytochrome P450 (CYP) enzymes.[1][8]

Inhibition of Cytochrome P450

1,3-Benzodioxole derivatives can act as mechanism-based inhibitors of CYP enzymes. The metabolism of the methylenedioxy group by CYP leads to the formation of a reactive intermediate that can irreversibly bind to the enzyme, leading to its inactivation.

The proposed general mechanism involves the oxidation of the 1,3-benzodioxole to a 2-hydroxy derivative, which can then form a 2-hydroxyphenyl formate intermediate. This intermediate can then yield either carbon monoxide or formate.[8] The formation of a reactive carbene that complexes with the heme iron of the cytochrome P450 is a key step in the inhibitory action.



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General Mechanism of Cytochrome P450 Inhibition by 1,3-Benzodioxole Derivatives.

Conclusion

5-Nitroso-1,3-benzodioxole is a well-characterized compound with defined physical and chemical properties. Its synthesis is achievable through straightforward nitration reactions, and its structure is supported by detailed spectroscopic data. While its specific biological roles are still under investigation, the known activities of related 1,3-benzodioxole derivatives, particularly as inhibitors of cytochrome P450, suggest that **5-Nitroso-1,3-benzodioxole** may hold significant potential in the fields of pharmacology and drug development. Further research into its specific biological targets and mechanisms of action is warranted.

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